molecular formula C11H14Cl3N3OS B1230213 2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide

2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide

Cat. No.: B1230213
M. Wt: 342.7 g/mol
InChI Key: PESIIBWYOIWVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide is an aryl sulfide.

Scientific Research Applications

Photoreactions in Solvents

  • Photoreactivity in Methanol and Ethanol : N,N-Dimethylpyruvamide (DMPA), a related compound, demonstrates interesting photoreactions in solvents like methanol and ethanol. These reactions lead to various products, with the distribution influenced by the concentration of DMPA and the solvent used (Shima, Tanabe, Furukawa, Saito, & Shirahashi, 1984).

Synthesis of Pyrimidine Derivatives

  • Formation of 6-Methylthiouracil Derivatives : Utilizing N-Bis(methylthio)methylenecyanamide in the presence of active methylene compounds can lead to the synthesis of 6-methylthiouracil derivatives, which are useful intermediates in creating 6-aminouracils and fused pyrimidine derivatives (Tominaga, Ohno, Kohra, Fujito, & Mazurae, 1991).

Formation of Triazolo and Pyrimidine Derivatives

  • Synthesis of Triazolo[4,3-c]pyrimidines : Reactions involving N1-acetylacetamidrazones and N-[bis(methylthio)methylene]cyanamide, under certain conditions, produce triazolo[4,3-c]pyrimidine derivatives, highlighting the compound's utility in heterocyclic chemistry (Cocco, Congiu, Maccioni, & Onnis, 1992).

Herbicidal Activity and Crystal Structure

  • Herbicidal Properties and Structure Analysis : Certain derivatives of the compound, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, exhibit effective herbicidal activity. The crystal structure of these derivatives has been studied to understand their functionality (Liu, Guo-hua, Fang, Hai-bin, Xue, Yun-Ning, Lu, Xiao-quan, & Mou-Ming, 2008).

Hydrogen-Bonded Complex Studies

  • Analysis of Hydrogen-Bonded Complexes : Research involving dimethylformamide (DMF) complexes with related compounds like N-(2,2,2-trichloro-1-hydroxyethyl)-p-toluenesulfonamide demonstrates the impact of these interactions on intramolecular hydrogen bonding, offering insights into the chemical behavior of similar compounds (Shainyan, Chipanina, Oznobikhina, Chernysheva, & Rozentsveig, 2013).

Spectroscopic and Theoretical Studies

  • Structural and Spectroscopic Analysis : Detailed structural analysis through spectroscopic methods like FT-IR, FT-Raman, and NMR, along with theoretical Density Functional Theory (DFT) calculations, have been conducted on related compounds. These studies provide deep insights into the molecular structure and electronic properties (Aayisha, Devi, Janani, Muthu, Raja, & Hemamalini, 2019).

Regioselectivity in Chemical Reactions

Properties

Molecular Formula

C11H14Cl3N3OS

Molecular Weight

342.7 g/mol

IUPAC Name

2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-2-ylsulfanylethyl)propanamide

InChI

InChI=1S/C11H14Cl3N3OS/c1-10(2,3)7(18)17-8(11(12,13)14)19-9-15-5-4-6-16-9/h4-6,8H,1-3H3,(H,17,18)

InChI Key

PESIIBWYOIWVIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)SC1=NC=CC=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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